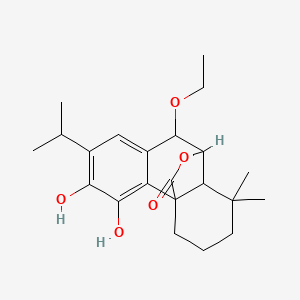
Rosmanol-9-ethylethe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rosmanol-9-ethylethe is an organic compound with the chemical formula C22H30O5. It is a colorless to pale yellow liquid with the scent of rosemary phenol. This compound is known for its antioxidant and antibacterial properties, making it valuable in various applications, including food preservation, cosmetics, and pharmaceuticals .
Vorbereitungsmethoden
Rosmanol-9-ethylethe can be obtained through extraction from rosemary (Rosmarinus officinalis). The extraction process involves isolating rosmarinol, which is then converted into this compound by tyrosinase catalysis . This method leverages the rich anthocyanin content in rosemary to produce the desired compound.
Analyse Chemischer Reaktionen
Rosmanol-9-ethylethe undergoes several types of chemical reactions, including oxidation and reduction. The compound’s electrochemical behavior has been studied extensively, revealing that it exhibits different behaviors at varying pH levels. For instance, at pH values below 4 and above 5, only one anodic peak appears, while at pH 4-5, two anodic peaks are noted . The overall oxidation mechanism at pH < 4 is an e.H.e.H. oxidation mechanism, resulting in a quinonic molecule as the final product . This compound’s antioxidant properties are attributed to its ability to undergo redox reactions, making it a potent antioxidant .
Wissenschaftliche Forschungsanwendungen
Rosmanol-9-ethylethe has been the subject of various scientific studies due to its antioxidant and anti-inflammatory properties. It has shown potential in inhibiting the proliferation of breast cancer cells by regulating the PI3K/AKT and STAT3/JAK2 signaling pathways . Additionally, it has been used as a natural antioxidant and preservative in foods, drugs, and cosmetics, extending the shelf life of products and protecting them from spoilage and oxidation .
Wirkmechanismus
The mechanism of action of rosmanol-9-ethylethe involves its antioxidant properties, which are mediated through redox reactions. The compound’s ability to undergo oxidation and reduction reactions allows it to neutralize free radicals and prevent oxidative damage . In the context of cancer research, this compound has been shown to induce apoptosis in breast cancer cells by inhibiting the PI3K/AKT and STAT3/JAK2 signaling pathways . This inhibition leads to the downregulation of cell proliferation and the promotion of programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Rosmanol-9-ethylethe is similar to other phenolic diterpenes found in rosemary and sage, such as carnosic acid and carnosol. These compounds share antioxidant properties and are used in similar applications. this compound is unique due to its specific chemical structure, which includes an ethoxy group at the 9th position, enhancing its solubility and stability . This structural uniqueness contributes to its potent antioxidant activity and makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C22H30O5 |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
8-ethoxy-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one |
InChI |
InChI=1S/C22H30O5/c1-6-26-17-13-10-12(11(2)3)15(23)16(24)14(13)22-9-7-8-21(4,5)19(22)18(17)27-20(22)25/h10-11,17-19,23-24H,6-9H2,1-5H3 |
InChI-Schlüssel |
HEUIVINVBVPWCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C2C3C(CCCC3(C4=C(C(=C(C=C14)C(C)C)O)O)C(=O)O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4S,6R,6aS)-6-(N-Boc-amino)-3-(1-ethylpropyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]isoxazole-4-carboxylicAcidMethylEster](/img/structure/B12104945.png)

![Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl-](/img/structure/B12104952.png)


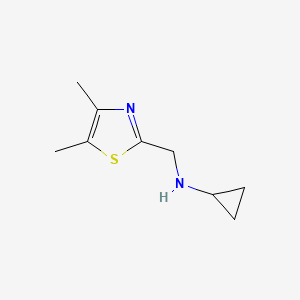
![[4-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B12104969.png)
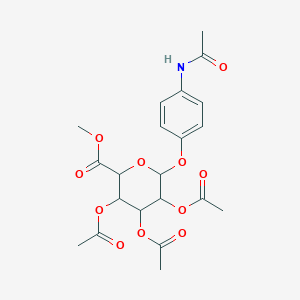
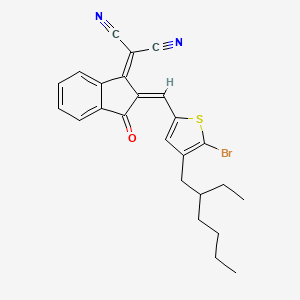

![(R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide](/img/structure/B12104987.png)
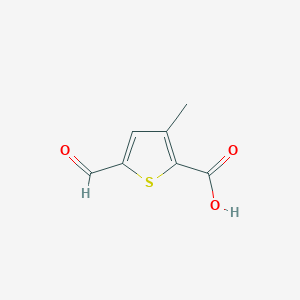

![4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide](/img/structure/B12105011.png)
